molecular formula C26H23NO5 B252908 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252908
M. Wt: 429.5 g/mol
InChI Key: OIBISSQFRGHDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as GSK-3 Inhibitor IX, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in many cellular processes, including glucose metabolism, cell cycle regulation, and gene expression.

Mechanism of Action

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX exerts its effects by binding to the ATP-binding site of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, thereby inhibiting its activity. 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a serine/threonine kinase that regulates many cellular processes by phosphorylating its target proteins. By inhibiting 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one activity, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX can affect a wide range of cellular processes, including glucose metabolism, cell cycle regulation, and gene expression.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase insulin sensitivity by inhibiting 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one activity, leading to improved glucose metabolism. It has also been shown to induce apoptosis in cancer cells by inhibiting 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one-mediated survival pathways. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting a potential therapeutic role in this disease.

Advantages and Limitations for Lab Experiments

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX has several advantages for lab experiments. It is a potent and specific inhibitor of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, making it a valuable tool for studying the role of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in various cellular processes. It is also commercially available and has been extensively characterized, making it easy to use and interpret the results. However, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of the results. In addition, it has limited solubility in aqueous solutions, which may require the use of organic solvents for some experiments.

Future Directions

There are several future directions for the use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX in scientific research. One potential direction is the development of more specific and potent 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibitors, which may have fewer off-target effects and greater therapeutic potential. Another direction is the investigation of the role of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects and improve the efficacy of these treatments.

Synthesis Methods

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX involves several steps, including the condensation of 2,5-dimethylbenzylamine with 3-hydroxyindole-2-one, followed by the addition of benzodioxole-5-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting compound is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX has been widely used in scientific research to study the role of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in various cellular processes. It has been shown to inhibit 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one activity in vitro and in vivo, leading to a wide range of cellular effects. For example, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one Inhibitor IX has been used to study the role of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in insulin signaling, apoptosis, and neurodegenerative diseases such as Alzheimer's disease. It has also been used to investigate the potential therapeutic effects of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibition in cancer and inflammatory diseases.

properties

Product Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C26H23NO5/c1-16-7-8-17(2)19(11-16)14-27-21-6-4-3-5-20(21)26(30,25(27)29)13-22(28)18-9-10-23-24(12-18)32-15-31-23/h3-12,30H,13-15H2,1-2H3

InChI Key

OIBISSQFRGHDKI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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